5-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Bromo Group: Bromination of the benzothiazole ring is carried out using bromine or N-bromosuccinimide (NBS) in an inert solvent.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Coupling of the Benzothiazole and Pyrazole Moieties: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .
Medicine
The compound is being investigated for its potential therapeutic applications, including its use as an antibacterial, antifungal, and anticancer agent .
Industry
In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-{[(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. The pyrazole ring can bind to various receptors, modulating their function . The carboxylic acid group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzothiazole-2-amine: Shares the benzothiazole moiety but lacks the pyrazole and carboxylic acid groups.
1-Methyl-1H-pyrazole-4-carboxylic acid: Contains the pyrazole and carboxylic acid groups but lacks the benzothiazole moiety.
5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: Contains both the benzothiazole and pyrazole moieties but differs in the substitution pattern.
Uniqueness
The uniqueness of 5-{[(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its combination of the benzothiazole and pyrazole moieties with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9BrN4O3S |
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Molecular Weight |
381.21 g/mol |
IUPAC Name |
5-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9BrN4O3S/c1-18-10(7(5-15-18)12(20)21)11(19)17-13-16-8-3-2-6(14)4-9(8)22-13/h2-5H,1H3,(H,20,21)(H,16,17,19) |
InChI Key |
BEDJAVZWUPIAOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
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